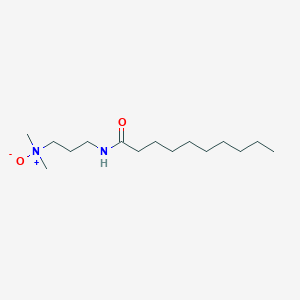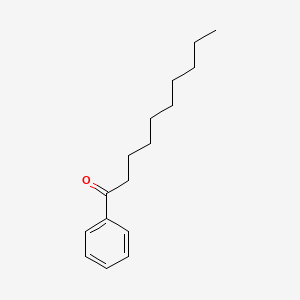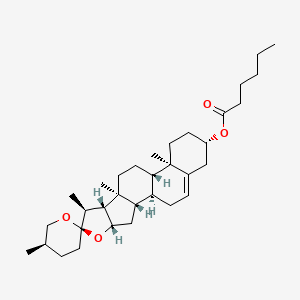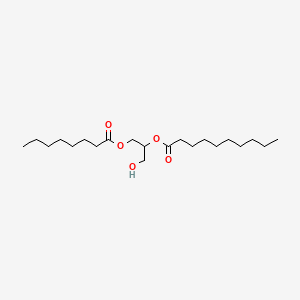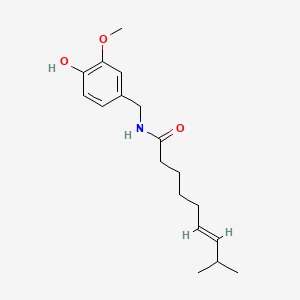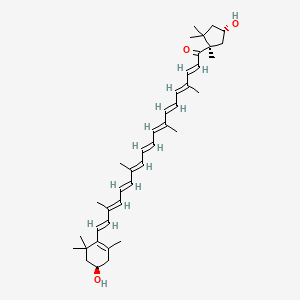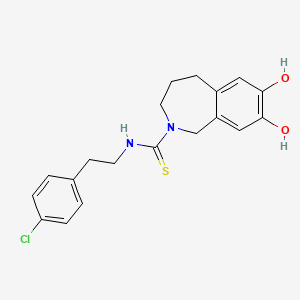
Pentoxyverine citrate
Vue d'ensemble
Description
Pentoxyverine citrate, also referred to as carbetapentane, is a non-opioid central acting antitussive with antimuscarinic, anticonvulsant, and local anesthetic properties . It is used to suppress a cough in the common cold, flu, bronchitis, and sinusitis . It is an active ingredient in over-the-counter cough suppressants .
Molecular Structure Analysis
The molecular formula of Pentoxyverine citrate is C20H31NO3.C6H8O7 . Its average mass is 525.589 Da and its monoisotopic mass is 525.257385 Da .Physical And Chemical Properties Analysis
Pentoxyverine citrate is an oily matter . Its boiling point is 165-170 °C . It is soluble in dichloromethane and slightly soluble in methanol . The refractive index is 1.4990-1.5010 .Applications De Recherche Scientifique
Cough Suppression in Respiratory Conditions
Carbetapentane citrate is primarily used as a non-opioid centrally-acting antitussive drug . It is effective in treating cough associated with common colds, flu, bronchitis, and sinusitis . Its antitussive action is similar to that of atropine, as it acts at the level of the peripheral parasympathetic nerve endings .
Analytical Chemistry and Quality Control
In the field of analytical chemistry, Carbetapentane citrate’s analytical profile is crucial. Various analytical methods have been developed for its determination, which are important for quality control in pharmaceutical preparations .
Antimuscarinic and Local Anesthetic Properties
Research has shown that Carbetapentane citrate possesses antimuscarinic and local anesthetic properties . These properties are being explored for potential applications in medical procedures that require local anesthesia .
Anticonvulsant Applications
Carbetapentane citrate has been identified to have anticonvulsant properties . This opens up possibilities for its use in the treatment of certain types of epilepsy or seizure disorders .
Sigma-1 Receptor Agonism
The compound acts on sigma-1 receptors, which are involved in the regulation of several biological processes. This action is being studied for its potential therapeutic applications in neurodegenerative diseases .
Interaction with Opioid Receptors
Carbetapentane citrate interacts with kappa and mu-opioid receptors. This interaction is significant for understanding its effects on the central nervous system and could lead to new treatments for pain management .
Over-the-Counter Medication Combinations
Pentoxyverine citrate is commonly found in over-the-counter cough suppressants, often in combination with other compounds like guaifenesin and H1-receptor antagonists. The synergistic effects of these combinations are beneficial in treating symptoms of respiratory tract infections .
Pharmacokinetic Studies
The pharmacokinetic profile of Carbetapentane citrate, including its maximum plasma concentration and half-life, is essential for determining the appropriate dosing and administration in clinical settings .
Mécanisme D'action
Target of Action
Carbetapentane citrate, also known as Pentoxyverine citrate, is a non-opioid central acting antitussive . It primarily acts on sigma-1 receptors , as well as kappa and mu-opioid receptors . These receptors are expressed in the central nervous system and play a crucial role in cough suppression .
Mode of Action
It is thought to be mediated via sigma-1 receptors expressed in the central nervous system . Pentoxyverine acts as an agonist at sigma receptors . This means it binds to these receptors and activates them, which leads to a decrease in the cough reflex .
Biochemical Pathways
Activation of these receptors can inhibit the transmission of cough signals within the central nervous system, thereby suppressing the cough reflex .
Pharmacokinetics
Pentoxyverine is quickly absorbed from the gut and reaches its maximum plasma concentration (Cmax) after about two hours . If applied rectally, Cmax is reached after four hours . The elimination half-life is 2.3 hours for oral administration and 3-3.5 hours for rectal administration . This information indicates that Pentoxyverine is rapidly absorbed and eliminated, which may influence its dosing regimen.
Result of Action
The primary result of Pentoxyverine’s action is the suppression of cough, which is achieved by inhibiting the cough reflex in the central nervous system . This makes it a useful treatment for cough associated with conditions such as the common cold, flu, bronchitis, and sinusitis .
Action Environment
The action, efficacy, and stability of Pentoxyverine can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Pentoxyverine is often used in combination with other over-the-counter cough suppressants, such as guaifenesin and H1-receptor antagonists . These combinations can enhance the overall antitussive effect . .
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJDEXBCRLOVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177717 | |
| Record name | Carbetapentane citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>78.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Carbetapentane citrate | |
CAS RN |
23142-01-0 | |
| Record name | Carbetapentane citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23142-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbetapentane citrate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023142010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbetapentane citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbetapentane citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl[2-[2-[(1-phenylcyclopentyl)formyloxy]ethoxy]ethyl]ammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTOXYVERINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SH0MFJ5HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









